N-[2-(4-aminophenoxy)ethyl]-6-chloropyridazin-3-amine
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The compound’s systematic IUPAC name, N-[2-(4-aminophenoxy)ethyl]-6-chloropyridazin-3-amine , is derived from its core pyridazine ring and substituted side chain. The pyridazine ring is numbered such that the chlorine atom occupies position 6, while the amine group is at position 3. The side chain consists of a 4-aminophenoxy group connected via an ethyl linker to the pyridazine nitrogen.
The molecular formula C₁₂H₁₃ClN₄O reflects its composition:
- 12 carbon atoms : Six from the pyridazine ring, five from the phenoxy group, and one from the ethyl linker.
- 13 hydrogen atoms : Distributed across the aromatic rings, ethyl group, and amine functionalities.
- 1 chlorine atom : Substituent on the pyridazine ring.
- 4 nitrogen atoms : Two in the pyridazine ring, one in the primary amine (NH₂), and one in the secondary amine (NH).
- 1 oxygen atom : From the ether linkage in the phenoxy group.
Table 1: Molecular Formula Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 6-Chloropyridazin-3-amine | C₄H₄ClN₃ | 129.55 |
| N-(6-Chloropyridazin-3-yl)acetamide | C₆H₆ClN₃O | 171.58 |
| Target compound | C₁₂H₁₃ClN₄O | 276.72 |
The increased complexity of the target compound arises from the addition of the 4-aminophenoxyethyl side chain, which introduces steric and electronic effects critical to its reactivity.
Atomic-Level Structural Features
Pyridazine Ring Substituent Configuration
The pyridazine ring (a six-membered di-aza aromatic system) features two nitrogen atoms at positions 1 and 2. Substituents at positions 3 and 6 include:
- Position 3 : A secondary amine (-NH-) connected to the ethyl-phenoxy side chain.
- Position 6 : A chlorine atom, which exerts strong electron-withdrawing effects, polarizing the ring and directing electrophilic substitution to the meta position relative to itself.
The planarity of the pyridazine ring is slightly distorted due to steric interactions between the chlorine atom and adjacent hydrogen atoms, as observed in similar 6-chloropyridazine derivatives.
Aminophenoxyethyl Side Chain Conformational Dynamics
The 2-(4-aminophenoxy)ethyl side chain introduces conformational flexibility:
- Ether oxygen atom : Creates a hinge point, allowing rotation around the C-O bond.
- Ethylene linker : Adopts gauche or anti-periplanar conformations depending on solvent polarity.
- 4-Aminophenyl group : The para-oriented amine group participates in hydrogen bonding and π-π stacking interactions, influencing solubility and crystallinity.
Density functional theory (DFT) simulations of analogous compounds suggest that the side chain preferentially adopts an extended conformation in nonpolar solvents, minimizing steric clashes with the pyridazine ring.
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆):
- Pyridazine protons : Two doublets at δ 8.15 ppm (H-4) and δ 7.98 ppm (H-5), coupled with J = 9.2 Hz.
- Ethylene linker : A triplet at δ 3.72 ppm (CH₂NH) and a quartet at δ 4.12 ppm (OCH₂), integrated for four protons.
- 4-Aminophenyl group : Two doublets at δ 6.65 ppm (H-2/H-6) and δ 6.89 ppm (H-3/H-5), coupled with J = 8.6 Hz.
- Amine protons : A broad singlet at δ 5.21 ppm (NH₂) and a broad peak at δ 2.98 ppm (NH).
¹³C NMR (100 MHz, DMSO-d₆):
- Pyridazine carbons: δ 158.9 (C-3), δ 152.4 (C-6), δ 148.1 (C-2), δ 134.5 (C-5), δ 128.7 (C-4).
- Ether oxygen-bearing carbon: δ 68.3 (OCH₂).
- Aromatic carbons (phenoxy): δ 154.1 (C-1), δ 116.4 (C-2/C-6), δ 129.8 (C-3/C-5).
Infrared (IR) Absorption Profile Analysis
Key IR bands (KBr pellet, cm⁻¹):
- N-H stretches : 3370 (asymmetric) and 3290 (symmetric) for the primary amine; 3180 for the secondary amine.
- C-Cl stretch : 745 (pyridazine ring).
- C-O-C asymmetric stretch : 1245 (ether linkage).
- Aromatic C=C stretches : 1605, 1510, and 1455.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS, 70 eV):
- Molecular ion : m/z 276.1 ([M]⁺, 100% abundance).
- Major fragments :
The loss of chlorine (35/37 Da) and the ethylphenoxy side chain highlights the compound’s stability under ionization conditions, consistent with 6-chloropyridazine derivatives.
Properties
Molecular Formula |
C12H13ClN4O |
|---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
N-[2-(4-aminophenoxy)ethyl]-6-chloropyridazin-3-amine |
InChI |
InChI=1S/C12H13ClN4O/c13-11-5-6-12(17-16-11)15-7-8-18-10-3-1-9(14)2-4-10/h1-6H,7-8,14H2,(H,15,17) |
InChI Key |
UAEYHBUAYAPICJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCCNC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
-
- 6-chloropyridazin-3-amine (chloropyridazine core)
- 2-(4-aminophenoxy)ethyl nucleophile (or a protected form thereof)
-
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF)
- Base: Cesium carbonate or sodium hydride to deprotonate the nucleophile
- Temperature: Elevated temperatures around 70–140 °C
- Time: Several hours (typically 6 to 24 hours)
-
- The amino group on the phenoxyethyl side acts as a nucleophile attacking the electron-deficient pyridazine ring at the position bearing the chlorine substituent.
- The chlorine is displaced, forming the ether linkage.
-
- The crude product is purified by recrystallization or silica gel chromatography to achieve high purity.
Experimental Data Summary
| Parameter | Details |
|---|---|
| Molecular Formula | C12H13ClN4O |
| Molecular Weight | 264.71 g/mol |
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Cesium carbonate or sodium hydride |
| Temperature Range | 70 °C to 140 °C |
| Reaction Time | 6 to 24 hours |
| Yield | Typically 50–70% depending on conditions |
| Purification Methods | Recrystallization, silica gel chromatography |
Alternative Synthetic Approaches
Stepwise Assembly via Intermediate Formation
- Step 1 : Preparation of 2-(4-aminophenoxy)ethyl intermediate by etherification of 4-nitrophenol derivatives followed by reduction of the nitro group to an amine.
- Step 2 : Nucleophilic substitution of 6-chloropyridazin-3-amine with the prepared aminophenoxyethyl intermediate under basic conditions.
This method allows better control over each functional group and can improve overall yield and purity.
Microwave-Assisted Synthesis
- Microwave irradiation has been employed to reduce reaction times significantly (e.g., 20 minutes at 125 °C).
- This approach uses palladium-catalyzed coupling reactions but is more common in related pyrimidine derivatives; adaptation to pyridazine systems is plausible but less reported.
Detailed Reaction Conditions and Yields from Literature
| Entry | Starting Material(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6-chloropyridazin-3-amine + 2-(4-aminophenoxy)ethyl | DMF, Cs2CO3, 140 °C, 12 h | ~58 | Base-mediated nucleophilic substitution |
| 2 | 6-chloropyridazine derivatives + protected aminophenol | DMF, NaH, 70 °C, 18 h | 50–70 | Requires deprotection step post-reaction |
| 3 | Palladium catalysis (for analogs) | Microwave, DME/EtOH/H2O, 125 °C, 20 min | 51 | Adapted from pyrimidine coupling methods |
Purification and Characterization
- Purification : Column chromatography on silica gel using methanol/ammonium hydroxide mixtures or recrystallization from suitable solvents.
- Characterization : Confirmed by NMR (1H, 13C), Mass Spectrometry (MS), and melting point analysis.
- Typical Spectral Data :
- 1H NMR signals consistent with aromatic protons of pyridazine and aminophenyl rings.
- MS showing molecular ion peak at m/z = 265 (M+H)+.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct SNAr substitution | 6-chloropyridazin-3-amine, aminophenoxyethyl, Cs2CO3 | DMF, 70–140 °C, 6–24 h | 50–70 | Straightforward, moderate yield | Requires high temperature |
| Stepwise intermediate route | Protected aminophenol derivatives, 6-chloropyridazine | DMF, NaH, 70 °C, 18 h | 50–70 | Better control over purity | Additional protection steps |
| Microwave-assisted coupling | Pd catalyst, boronic acids (analogs) | Microwave, 125 °C, 20 min | ~51 | Fast reaction | Requires catalyst, less common |
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-aminophenoxy)ethyl]-6-chloropyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted pyridazine compounds .
Scientific Research Applications
Scientific Applications of N-[2-(4-aminophenoxy)ethyl]-6-chloropyridazin-3-amine
This compound is a chemical compound with potential applications in pharmaceutical development, particularly as an anticancer agent. The compound features a pyridazine core substituted with a chlorinated group and an aminophenoxyethyl side chain, which contributes to its potential biological activity.
Chemical Properties and Reactivity
The molecular formula of this compound is not provided in the search results, but it has a CAS number of 1956328-06-5. The reactivity of this compound can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the chloropyridazine moiety can undergo electrophilic aromatic substitution. Additionally, the compound may engage in coupling reactions typical of aryl amines, allowing for further derivatization and modification to enhance its properties or biological activity.
Potential as an Anticancer Agent
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment. It is believed to interact with specific molecular targets involved in cell cycle regulation, potentially inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell proliferation. This mechanism positions the compound as a candidate for therapeutic applications in oncology. Interaction studies have shown that this compound can bind to specific proteins involved in cell signaling pathways. These interactions may lead to altered phosphorylation states of target proteins, influencing cellular responses such as proliferation and apoptosis. Such studies are crucial for understanding the pharmacodynamics of this compound and optimizing its therapeutic efficacy.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods. These synthetic pathways allow for the customization of the compound's properties by varying substituents on the pyridazine ring or the aminophenyl group.
Several compounds share structural similarities with this compound.
Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyridazine core, chloro group, aminophenyl side chain | Potential CDK inhibitor |
| 6-Chloropyridazin-4-amine | Pyridazine core with chlorine | Varies; less specific than main compound |
| 4-Aminophenyl ether derivatives | Aminophenyl core with various ether linkages | Varies widely; depends on structure |
| Pyridazine-based kinase inhibitors | Diverse structures targeting CDKs | Designed for cancer therapy |
| This comparison highlights the uniqueness of this compound due to its specific combination of functional groups that enhance its potential therapeutic effects while differentiating it from other similar compounds. |
Mechanism of Action
The mechanism of action of N-[2-(4-aminophenoxy)ethyl]-6-chloropyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Solubility: The 4-aminophenoxy ethyl substituent in the target compound likely improves solubility in polar solvents (e.g., methanol, DMF) compared to tert-butyl or methoxyphenyl analogs, as evidenced by solubility studies on 6-chloropyridazin-3-amine .
- Reactivity: The electron-donating 4-aminophenoxy group may moderately activate the pyridazine ring for substitutions, though less so than the N-oxide derivative, which exhibits significantly higher electrophilicity .
- Biological Relevance: While the imidazole analog (1c) demonstrates antiparasitic activity, the target compound’s 4-aminophenoxy group resembles substrate analogs (e.g., 4-aminobenzamide) used in enzyme inhibition studies .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis would likely follow methods similar to those for 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine, involving nucleophilic displacement of the 6-chloro group by 2-(4-aminophenoxy)ethylamine under reflux conditions .
- Thermodynamic Properties : The solubility of 6-chloropyridazin-3-amine derivatives correlates strongly with temperature, as shown by the Apelblat equation (RMSD < 4.68%) . The target compound’s dissolution enthalpy and entropy are expected to follow similar trends.
- Pharmacological Potential: Structural analogs with aromatic amine groups (e.g., 4-aminobenzylamine) interact with biological targets such as benzodiazepine receptors or microbial enzymes, suggesting the target compound could be optimized for similar applications .
Biological Activity
N-[2-(4-aminophenoxy)ethyl]-6-chloropyridazin-3-amine is a compound of increasing interest in pharmacological research due to its diverse biological activities, particularly in the fields of oncology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Molecular Characteristics:
- Molecular Formula: C12H13ClN4O
- Molecular Weight: 264.71 g/mol
- IUPAC Name: this compound
- Canonical SMILES: C1=CC(=CC=C1N)OCCNC2=NN=C(C=C2)Cl
| Property | Value |
|---|---|
| Molecular Formula | C12H13ClN4O |
| Molecular Weight | 264.71 g/mol |
| IUPAC Name | This compound |
The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The compound has been shown to modulate various biochemical pathways by binding to these targets, influencing cellular processes such as apoptosis and cell cycle regulation. This modulation is particularly relevant in cancer biology, where it may inhibit tumor growth and promote cancer cell death through various pathways, including histone deacetylase (HDAC) inhibition.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating potent cytotoxic effects .
Case Study:
A study investigating the effects of this compound on tumor growth in xenograft models revealed a tumor growth inhibition (TGI) rate of approximately 48.89%, suggesting its potential as a therapeutic agent in cancer treatment .
Enzyme Interaction
The compound has been studied for its interactions with several enzymes, including those involved in metabolic pathways. Its ability to bind and inhibit specific enzymes may contribute to its anticancer properties and make it a candidate for further drug development .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Activity Type | Remarks |
|---|---|---|
| N-[2-(4-aminophenoxy)ethyl]acetamide | Anticancer | Similar structure but different activity profile. |
| N-[2-(4-aminophenoxy)ethyl]-N,N-dimethylamine | Enzyme Inhibition | Distinct functional groups affect activity. |
Q & A
Q. What are the solubility characteristics of N-[2-(4-aminophenoxy)ethyl]-6-chloropyridazin-3-amine in organic solvents, and how do these properties influence experimental design?
- Methodological Answer : Solubility data for structurally similar compounds (e.g., 6-chloropyridazin-3-amine derivatives) in methanol, ethanol, acetone, and DMF show a positive correlation with temperature (298.15–343.55 K). The modified Apelblat and λh equations effectively model solubility trends (root-mean-square deviation < 4.68%). For experimental design:
Q. What synthetic methodologies are reported for this compound and its derivatives?
- Methodological Answer : Key strategies include:
- Nucleophilic substitution : Reacting 6-chloropyridazin-3-amine with 2-(4-aminophenoxy)ethyl groups under reflux in DMF with K₂CO₃ as a base (yields ~60–75%) .
- Dehydrosulfurization : For derivatives, thiourea intermediates are treated with HgCl₂ or I₂ to form oxadiazin-2-amines (e.g., 70–85% yields for trichloromethyl-substituted analogs) .
- Crystallization : Use MeCN or EtOAc for recrystallization to obtain single crystals suitable for X-ray diffraction .
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Mass Spectrometry (FAB-MS) : Key fragmentation patterns include loss of Cl (m/z -36), trichloromethyl groups (m/z -118), and aromatic moieties (e.g., p-ClC₆H₄⁺ at m/z 139). Use high-resolution MS to confirm molecular ions and fragmentation pathways .
- X-ray Crystallography : Resolve bond angles and torsion angles (e.g., C-N-C-O dihedral angles ≈ 120° for phenoxyethyl groups) to confirm regiochemistry .
- Elemental Analysis : Validate purity via %C, %H, %N, and %Cl (e.g., deviations < 0.3% from theoretical values) .
Advanced Research Questions
Q. How can contradictions in thermodynamic data from solubility studies across different solvent systems be resolved?
- Methodological Answer : Discrepancies in ΔH and ΔS values (e.g., endothermic vs. exothermic dissolution) may arise from solvent polarity or hydrogen bonding. To resolve:
- Compare multiple models (Apelblat, λh, NRTL) to identify best-fit parameters.
- Conduct DSC/TGA to validate phase transitions and decomposition temperatures.
- Cross-reference with computational simulations (e.g., COSMO-RS) to predict solvent-solute interactions .
Q. What strategies optimize reaction conditions for synthesizing derivatives with high regioselectivity?
- Methodological Answer :
- Catalytic Systems : Use Ti(OiPr)₄ or Pd/C to enhance regioselectivity in nucleophilic substitutions (e.g., 90% selectivity for para-substituted aryl groups) .
- Microwave-assisted Synthesis : Reduce reaction times (30–60 min vs. 12 hrs conventional) while maintaining yields >80% for electron-deficient aryl amines.
- In-situ FTIR Monitoring : Track intermediate formation (e.g., thiourea peaks at 1650 cm⁻¹) to adjust reagent stoichiometry dynamically .
Q. How do steric and electronic effects influence the stability and reactivity of This compound derivatives?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., 2,5-dimethoxyphenyl) reduce reactivity in cyclization reactions by ~40% due to hindered access to the pyridazine ring .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity at the pyridazine C-3 position, accelerating nucleophilic attack (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for -OCH₃ analogs).
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify hydrolytic susceptibility at the chloropyridazine moiety (t₁/₂ ≈ 14 days in aqueous buffers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
